molecular formula C9H13BrO B6212572 3-(2-bromoethyl)spiro[3.3]heptan-1-one CAS No. 2731014-83-6

3-(2-bromoethyl)spiro[3.3]heptan-1-one

Cat. No.: B6212572
CAS No.: 2731014-83-6
M. Wt: 217.1
InChI Key:
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Description

3-(2-bromoethyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a bromine atom is attached to an ethyl group, which is further connected to a spiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptane derivatives with brominating agents. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical bromination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoethyl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3, RSH) in polar solvents like water or ethanol.

    Reduction: LiAlH4 or NaBH4 in dry ether or tetrahydrofuran (THF).

    Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Corresponding substituted spiro[3.3]heptan-1-one derivatives.

    Reduction: 3-(2-hydroxyethyl)spiro[3.3]heptan-1-ol.

    Oxidation: 3-(2-carboxyethyl)spiro[3.3]heptan-1-one.

Scientific Research Applications

3-(2-bromoethyl)spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structural and electronic properties of other functional groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its reactive bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations, influencing the compound’s reactivity and biological activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A parent compound with a similar spirocyclic structure but lacking the bromine and carbonyl functional groups.

    3-(2-chloroethyl)spiro[3.3]heptan-1-one: A similar compound where the bromine atom is replaced by chlorine.

    3-(2-hydroxyethyl)spiro[3.3]heptan-1-one: A reduced form of the compound with a hydroxyl group instead of the bromine atom.

Uniqueness

3-(2-bromoethyl)spiro[3.3]heptan-1-one is unique due to the presence of both the bromine and carbonyl functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its spirocyclic structure also provides a rigid and three-dimensional scaffold, making it valuable in the design of bioactive molecules and materials.

Properties

CAS No.

2731014-83-6

Molecular Formula

C9H13BrO

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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